molecular formula C13H19FN2O B3074211 [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine CAS No. 1019491-48-5

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B3074211
CAS No.: 1019491-48-5
M. Wt: 238.3 g/mol
InChI Key: TVZAMKZNNSXJFE-UHFFFAOYSA-N
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Description

Chemical Profile "[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine" is a synthetic organic compound featuring a morpholinoethylamine scaffold substituted with a 3-fluorobenzyl group. This structure combines a fluorinated aryl ring, known to influence molecular properties like metabolic stability and binding affinity, with a morpholine ring, a common feature in pharmaceuticals that can enhance solubility and serve as a key pharmacophore. The compound is supplied as a high-purity powder for research applications. Research Context and Potential Applications Compounds incorporating morpholine and fluorophenyl motifs are of significant interest in medicinal chemistry and drug discovery. The morpholine ring is a prevalent building block in molecules designed to modulate kinase activity, as evidenced by its use in potent Aurora Kinase B inhibitors investigated for their anti-cancer properties . Furthermore, the 3-fluorophenyl group is a frequent structural element in bioactive molecules, including central nervous system (CNS) active compounds. Research on phenmetrazine analogs, for instance, has shown that a 3-fluorophenyl substitution can yield compounds with potent effects on monoamine transporters (DAT, NET, SERT), suggesting potential utility in neuropharmacological studies . As such, "[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine" represents a valuable chemical tool for researchers exploring new therapeutic agents in oncology and neuroscience. Usage and Handling This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and toxicity assessments and handle the material in accordance with their institution's laboratory safety guidelines.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-15-4-5-16-6-8-17-9-7-16/h1-3,10,15H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZAMKZNNSXJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamine[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine+HCl\text{3-Fluorobenzyl chloride} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine} + \text{HCl} 3-Fluorobenzyl chloride+2-(Morpholin-4-yl)ethylamine→[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction between 3-fluorobenzyl chloride and 2-(morpholin-4-yl)ethylamine. This reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, often conducted in organic solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Applications in Scientific Research

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine has diverse applications across several scientific domains:

Medicinal Chemistry

  • Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance biological activity and selectivity towards specific targets.

Biological Studies

  • Receptor-Ligand Interactions : The compound is utilized in studying interactions between ligands and receptors, aiding in the understanding of various biochemical pathways.
  • Biochemical Assays : It acts as a probe in assays designed to evaluate enzyme activities or cellular responses, providing insights into metabolic processes.

Material Science

  • Novel Materials Development : The unique electronic properties imparted by the fluorophenyl group make this compound suitable for creating materials with specific optical or electronic characteristics. Research is ongoing into its potential use in organic electronics and sensors.

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the morpholine moiety contributes to its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

The following analysis compares [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine with structurally and functionally related compounds, focusing on substituent effects, binding affinities, and synthetic yields.

Structural Analogues with Fluorophenyl and Amine Motifs
Compound Name Key Structural Features Molecular Formula CAS Number Binding Free Energy (kcal/mol) Key Data Reference
[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine 3-Fluorobenzyl + morpholine-ethylamine C₁₃H₁₇FN₂O 1019491-48-5 N/A Supplier: 1 listed (MolPort)
1-[4-{[(3-Fluorophenyl)methyl]amino}methyl]phenyl)piperidine-3-carboxamide Fluorophenyl + piperidine-carboxamide C₂₂H₂₆FN₃O N/A -7.795 ACE2 binding affinity
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine Bromo-fluorophenyl + dimethylaminoethyl C₁₁H₁₆BrFN₂ 954253-23-7 N/A Molecular weight: 299.17 g/mol
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine core + morpholine + trifluoromethylphenyl C₁₅H₁₅F₃N₄O N/A N/A Potential kinase inhibition (structural inference)

Key Observations :

  • Substituent Effects: Fluorine at the 3-position on the phenyl ring (target compound) may enhance metabolic stability compared to brominated analogs (e.g., [(3-Bromo-4-fluorophenyl)methyl] derivative) .
  • Binding Affinities : The piperidine-3-carboxamide analog () exhibits strong ACE2 binding (-7.795 kcal/mol), suggesting that carboxamide groups enhance target engagement compared to primary amines .

Comparison :

  • The target compound lacks the thiazole-ureido linker but shares fluorophenyl substitution.
Conformational and Crystallographic Comparisons
  • Schiff Base Analog () : The morpholine ring adopts a chair conformation with dihedral angles of 73.4° relative to the anthracene plane. This highlights the flexibility of morpholine-containing structures .
  • ACE2-Binding Compounds () : Derivatives with piperidine-carboxamide (Entry 8) show superior binding (-7.795 kcal/mol) vs. morpholine analogs (-7.301 kcal/mol, Entry 6), emphasizing the role of hydrogen-bonding groups .

Biological Activity

[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine (also known as compound 1) has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a morpholine moiety through a methyl and ethyl linker. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The interaction with these targets can lead to modulation of several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for therapeutic applications in diseases like cancer.
  • Receptor Binding : It can bind to receptors involved in neurotransmission and other cellular processes, potentially influencing mood and cognition.

Anticancer Activity

Research has indicated that compounds similar to [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these activities typically range from 7.01 µM to 14.31 µM, indicating potent anticancer effects .
Cell Line IC50 (µM) Reference
MCF-78.55
HeLa7.01

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of pathogens, showing promising results in terms of minimum inhibitory concentration (MIC) values.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Case Studies

  • Antitumor Activity : A study demonstrated that [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine derivatives were tested against multiple cancer cell lines, showcasing an average growth inhibition rate of over 70% in several cases .
  • Mechanism-Based Approaches : Another investigation focused on the mechanism by which this compound induces cell death in cancer cells, highlighting its role as a topoisomerase inhibitor .

Q & A

Q. What are the standard synthetic routes for [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Step 1 : React 3-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Step 2 : Purify via column chromatography and confirm purity using HPLC (>95%) . Key intermediates and byproducts should be monitored using TLC and NMR spectroscopy .

Q. How is the compound characterized structurally?

Structural confirmation requires:

  • ¹H/¹³C NMR : Peaks for the morpholine ring (δ ~3.5–4.0 ppm for N-CH₂), fluorophenyl group (δ ~6.8–7.3 ppm), and ethylamine linker (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₃H₁₇FN₂O) .
  • IR Spectroscopy : Bands for C-F stretch (~1100 cm⁻¹) and morpholine C-O-C (~1250 cm⁻¹) .

Q. What are the basic biological screening protocols for this compound?

Initial screening often includes:

  • Enzyme Inhibition Assays : Test against kinases or GPCRs at concentrations of 1–100 µM .
  • Cytotoxicity (MTT Assay) : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like ACE2 (ΔG ≈ -7.8 kcal/mol, similar to morpholine-containing analogs in ).
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants .
  • MD Simulations : Analyze conformational stability of the morpholine-fluorophenyl interaction over 100 ns trajectories .

Q. What crystallographic techniques resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Use SHELX suite for refinement. Key parameters:
  • Space group: P2₁/c (common for similar amines) .
  • Bond lengths: C-N (1.45–1.50 Å), C-F (1.34 Å) .
    • Powder XRD : Compare experimental and simulated patterns to detect polymorphs .

Q. How to address contradictions in reported biological activity?

  • Case Study : If one study reports antitumor activity (IC₅₀ = 10 µM) and another shows no effect:
  • Verify purity (HPLC, elemental analysis) .
  • Test under identical conditions (cell line, serum concentration) .
  • Use orthogonal assays (e.g., apoptosis markers vs. proliferation) .

Methodological Recommendations

  • Synthesis Optimization : Replace DMF with toluene to reduce side reactions in alkylation steps .
  • Crystallization : Use hexane/ethyl acetate (3:1) for high-quality single crystals .
  • Bioactivity Validation : Combine in vitro assays with in silico predictions to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine

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